N-Nitroso-N-cyanomethylamphetamine
Description
Structure
3D Structure
Properties
CAS No. |
10242-52-1 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-(1-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C11H13N3O/c1-10(14(13-15)8-7-12)9-11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3 |
InChI Key |
YRBXLNGVCMGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(CC#N)N=O |
Origin of Product |
United States |
Ii. Molecular Structure and Stereochemical Considerations of N Nitroso N Cyanomethylamphetamine
Elucidation of Conformational Isomers and Rotamers of N-Nitroso-N-cyanomethylamphetamine
A defining characteristic of N-nitrosamines is the existence of conformational isomers, or rotamers, arising from hindered rotation around the nitrogen-nitrogen (N-N) bond. acanthusresearch.com This phenomenon is a direct consequence of the electronic structure of the N-nitroso group.
The N-N bond in N-nitrosamines is not a simple single bond. It possesses significant double bond character due to resonance, with a zwitterionic contributor where a negative charge resides on the oxygen atom and a positive charge is delocalized between the two nitrogen atoms. acs.orgnih.gov This partial double bond character creates a substantial energy barrier to rotation, which for typical acyclic dialkylnitrosamines is approximately 23 kcal/mol. acs.orgnih.gov This barrier is high enough to allow for the isolation and observation of distinct rotational isomers at room temperature. acanthusresearch.comresearchgate.net These isomers are often referred to as E/Z or cis/trans conformers. acanthusresearch.com
The energetic barrier to rotation about the N-N bond and the relative stability of the resulting rotamers are sensitive to the nature of the substituents on the amine nitrogen. researchgate.netnih.gov Steric and electronic factors play a crucial role in determining the preferred conformation. In the case of this compound, the two substituents on the nitrosated nitrogen are the cyanomethyl group (-CH2CN) and the (1-phenylpropan-2-yl) group.
The relative size and electronic properties of these two groups will dictate the equilibrium distribution of the E and Z isomers. Generally, the bulkier substituent will preferentially orient itself to minimize steric hindrance with the nitroso oxygen. cdnsciencepub.com For asymmetrical N-nitrosamines, the two rotamers can often be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which may show different chemical shifts for the protons and carbons near the N-nitroso group. acanthusresearch.comnih.gov
Table 1: Rotational Energy Barriers in Selected N-Nitrosamines
| Compound | Rotational Energy Barrier (kcal/mol) |
| N-Nitrosodimethylamine (NDMA) | ~23 acs.orgnih.gov |
| General Acyclic Dialkylnitrosamines | ~23 acs.org |
| Various Cyclic and Bicyclic N-Nitrosamines | 23–29 researchgate.net |
This table provides representative values for the energy barrier to N-N bond rotation in N-nitrosamines.
Chirality and Stereoisomeric Aspects of this compound
The parent molecule, methamphetamine, possesses a chiral center at the alpha-carbon of the propyl chain. nih.gov This intrinsic chirality is retained in this compound. Therefore, the compound can exist as two enantiomers: (S)-N-Nitroso-N-cyanomethylamphetamine and (R)-N-Nitroso-N-cyanomethylamphetamine. nih.gov
Each of these enantiomers will, in turn, exhibit E/Z isomerism due to the restricted rotation around the N-N bond. This results in a total of four possible stereoisomers: (S)-E, (S)-Z, (R)-E, and (R)-Z. These stereoisomers are diastereomers of each other and may possess different physical, chemical, and biological properties.
While the nitrogen atom in amines can be a stereocenter if it bears three different substituents, the rapid process of pyramidal inversion at room temperature typically prevents the isolation of stable enantiomers. libretexts.orglibretexts.org In N-nitrosamines, the focus of stereoisomerism is on the stable rotamers arising from the high barrier to N-N bond rotation.
Electronic Structure and Bonding Characteristics of the N-Nitroso Moiety
The N-nitroso functional group (-N=O) is the defining feature of this compound and dictates much of its chemical behavior. aquigenbio.combritannica.com The electronic structure is best described as a resonance hybrid, which imparts a planar geometry to the Cα-N-N-O unit. nih.gov
The N-N bond length in N-nitrosamines is intermediate between a typical single and double bond, reflecting its partial double bond character. For instance, in N-nitrosodimethylamine (NDMA), the N-N bond length is approximately 1.344 Å in the gas phase. nih.gov The N=O bond is polarized, with a partial negative charge on the oxygen atom, making it a potential hydrogen bond acceptor. psu.edu
The bond dissociation energy of the N-N bond in N-nitrosamines is relatively low. For example, the N-N bond dissociation energy in N-nitrosodiphenylamine is only 23 kcal/mol. wikipedia.org This relatively weak bond can be cleaved under certain conditions, such as exposure to UV light. acs.org
Table 2: Bond Lengths in N-Nitrosodimethylamine (NDMA) as a Representative N-Nitrosamine
| Bond | Bond Length (Å) (Gas Phase) | Bond Length (Å) (Solid Phase, Low Temp) |
| N-N | 1.344 nih.gov | 1.320 nih.gov |
| N-O | 1.235 nih.gov | 1.260 nih.gov |
This table illustrates the bond lengths within the N-nitroso moiety of NDMA, showing the effect of intermolecular interactions in the solid state.
Iii. Advanced Synthetic Methodologies for N Nitroso N Cyanomethylamphetamine
Precursor Synthesis Strategies for N-cyanomethylamphetamine
The formation of the N-cyanomethylamphetamine precursor is centered on the creation of a new carbon-nitrogen bond at the secondary amine of an amphetamine derivative. This is typically achieved through N-alkylation or reductive amination pathways.
N-alkylation of amphetamine or its analogues is a fundamental process for introducing various substituents onto the nitrogen atom. These reactions generally involve the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom.
One of the most common methods is the reaction of amphetamine with an alkyl halide. In this SN2 reaction, the amine acts as the nucleophile, displacing a halide from the alkylating agent. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent, temperature, and base can significantly influence the reaction's yield and selectivity, minimizing side reactions such as over-alkylation to form quaternary ammonium salts.
Another powerful technique is reductive amination. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Reductive amination offers a high degree of control and is often preferred for its efficiency and milder reaction conditions compared to direct alkylation with alkyl halides. For instance, the synthesis of various N-alkylated amphetamine derivatives has been successfully achieved using this methodology. nih.govrsc.org
The following table summarizes common N-alkylation approaches applicable to amphetamine derivatives.
| Alkylation Method | Alkylating Agent | Typical Reducing Agent (if applicable) | Key Conditions | Ref. |
| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | N/A | Presence of a non-nucleophilic base, polar aprotic solvent. | libretexts.org |
| Reductive Amination | Aldehydes or Ketones (e.g., R'CHO) | Sodium Cyanoborohydride, Sodium Borohydride, H₂/Catalyst. | Controlled pH (typically mildly acidic to facilitate imine formation). | erowid.orguj.edu.pl |
| Acylation-Reduction | Acid Chlorides or Anhydrides | Lithium Aluminum Hydride (LiAlH₄) | Two-step process: formation of an amide followed by strong reduction. | google.com |
The introduction of the cyanomethyl (-CH₂CN) group to form N-cyanomethylamphetamine can be accomplished through specific N-alkylation strategies.
A direct approach involves the use of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, as the alkylating agent. In this reaction, the amphetamine nitrogen acts as a nucleophile, attacking the methylene (B1212753) carbon of the haloacetonitrile and displacing the halide ion. As with general N-alkylation, the reaction is typically performed in the presence of a base to scavenge the acid produced.
Alternatively, a reductive amination pathway can be employed using aminoacetonitrile as the nitrogen source and a suitable phenylacetone precursor (e.g., 1-phenyl-2-propanone for amphetamine). In a well-documented synthesis of a related compound, 3,4-methylenedioxy-N-cyanomethylamphetamine, aminoacetonitrile sulfate was reacted with 3,4-methylenedioxyphenylacetone in the presence of sodium cyanoborohydride. erowid.org This one-pot reaction forms the desired N-cyanomethyl derivative through the in situ formation and reduction of an imine intermediate. The cyano group is a versatile functional handle that can be further transformed, making this a synthetically valuable intermediate. nih.govstudymind.co.uk
The formation of cyanomethyl adducts can also occur under specific conditions involving formaldehyde and cyanide, which react with primary amino groups. nih.gov While this is more relevant for primary amines, it highlights the reactivity of these components in forming C-N bonds.
Nitrosation Reaction Mechanisms and Control in N-Nitroso-N-cyanomethylamphetamine Synthesis
The conversion of the secondary amine precursor, N-cyanomethylamphetamine, to the final N-nitroso product is achieved through a nitrosation reaction. This process involves the introduction of a nitroso group (-N=O) onto the amine nitrogen. chemicea.comlibretexts.org
The N-nitrosation of secondary amines can be accomplished using a variety of nitrosating agents, with the choice of agent and conditions influencing the reaction's efficiency and selectivity. nih.gov
The most common method involves the use of nitrous acid (HNO₂), which is typically generated in situ by acidifying a solution of sodium nitrite (B80452) (NaNO₂). ucalgary.ca The actual nitrosating species in this system depends on the pH. Under strongly acidic conditions, the nitrosonium ion (NO⁺) is the active electrophile. libretexts.orgwikipedia.org In less acidic aqueous solutions, the active agent is dinitrogen trioxide (N₂O₃), formed from the self-condensation of nitrous acid. nih.govresearchgate.net
Organic nitrites, such as tert-butyl nitrite (TBN), are also effective nitrosating agents, particularly in organic solvents and under neutral or solvent-free conditions. nih.govrsc.org Other potent nitrosating agents include nitrosyl halides (e.g., nitrosyl chloride, NOCl) and nitrosonium salts like nitrosonium tetrafluoroborate (NOBF₄). nih.gov
The reaction conditions are critical. Nitrosation with acidified nitrite is typically performed at low temperatures to prevent the decomposition of unstable nitrous acid. The pH of the medium is a key parameter, as it affects the concentration of the active nitrosating species and the availability of the unprotonated amine nucleophile. nih.govacs.org
The table below outlines various nitrosating systems.
| Nitrosating Agent/System | Active Species | Typical Conditions | Ref. |
| Sodium Nitrite / Strong Acid | NO⁺, H₂NO₂⁺ | Aqueous, low temperature (0-5 °C), acidic pH (<5). | libretexts.orgucalgary.ca |
| Sodium Nitrite / Weak Acid | N₂O₃ | Aqueous, controlled pH. | nih.govresearchgate.net |
| tert-Butyl Nitrite (TBN) | TBN, NO⁺ | Organic solvent or solvent-free, mild/neutral conditions. | nih.govrsc.org |
| p-Toluenesulfonic acid / Sodium Nitrite | NO⁺ (presumed) | Heterogeneous, dichloromethane, room temperature. | researchgate.net |
| Nitrosyl Chloride (NOCl) | NO⁺ | Aprotic organic solvents. | nih.gov |
The kinetics of N-nitrosation of secondary amines are highly dependent on the reaction conditions, particularly the pH. When using acidified nitrite, the reaction rate is often observed to be second order with respect to the concentration of nitrous acid and first order with respect to the amine concentration. nih.govacs.org This is consistent with a mechanism where the rate-determining step is the attack of the unprotonated secondary amine on dinitrogen trioxide (N₂O₃). nih.govresearchgate.net
The rate of nitrosation generally shows a pH optimum, typically in the range of pH 2.5-3.5. Below this pH, the concentration of the free, unprotonated amine decreases, slowing the reaction. Above this pH, the concentration of the active nitrosating agent (N₂O₃) diminishes, again reducing the rate. nih.govacs.org The structure of the amine also plays a significant role; steric hindrance around the nitrogen atom can decrease the reaction rate, while electron-donating groups can increase the nucleophilicity of the amine and accelerate the reaction. researchgate.net
For a substrate like N-cyanomethylamphetamine, the primary concern is regioselectivity and chemoselectivity.
Regioselectivity: The precursor contains a secondary amine and an aromatic ring. Nitrosation can theoretically occur at either the nitrogen atom (N-nitrosation) or on the aromatic ring (C-nitrosation). However, for secondary amines, N-nitrosation is overwhelmingly favored. ucalgary.ca C-nitrosation is primarily a reaction of highly activated aromatic rings, such as phenols and tertiary arylamines. ucalgary.canih.gov The secondary amine nitrogen is a much stronger nucleophile than the carbons of the unsubstituted phenyl ring of the amphetamine backbone, ensuring that the reaction is highly regioselective for the nitrogen atom.
Chemoselectivity: This refers to the selective reaction of the nitrosating agent with the target amine functional group in the presence of other potentially reactive groups. The N-cyanomethylamphetamine molecule contains a nitrile group (-C≡N) in addition to the secondary amine and the phenyl ring. The nitrile group is generally unreactive towards common nitrosating agents under the mild, typically acidic or neutral, conditions used for N-nitrosation. The primary competitive reaction remains C-nitrosation of the aromatic ring. By using mild nitrosating agents and controlled conditions (e.g., avoiding strongly acidic conditions that might favor electrophilic aromatic substitution), high chemoselectivity for N-nitrosation can be achieved. researchgate.net The choice of a nitrosating agent like tert-butyl nitrite in an organic solvent can further enhance chemoselectivity, as these conditions are less conducive to aromatic substitution reactions. rsc.org
Non-Conventional Synthetic Routes for this compound
Non-conventional synthetic strategies provide alternatives to classical nitrosation reactions, often avoiding harsh reagents and improving process control. For the synthesis of this compound, these routes would involve the nitrosation of the parent secondary amine, N-cyanomethylamphetamine. The following sections detail promising non-conventional methodologies applicable to this transformation.
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for N-nitrosation. cardiff.ac.uk This technique avoids the need for strong acids or other toxic chemical reagents by using an electric current to facilitate the reaction. cardiff.ac.uk In the context of synthesizing this compound, this would involve the anodic oxidation of a nitrite salt, such as sodium nitrite, to generate the nitrosating agent in situ. cardiff.ac.ukresearchgate.net
The general mechanism involves the one-electron anodic oxidation of the nitrite ion to produce nitrogen dioxide radicals (•NO₂). These radicals dimerize to form dinitrogen tetroxide (N₂O₄), which is a known nitrosating agent for secondary amines under neutral or alkaline conditions. researchgate.net The secondary amine precursor, N-cyanomethylamphetamine, would then react with the electrochemically generated nitrosating species to yield the final N-nitrosamine product.
Several batch electrochemical processes for the N-nitrosation of secondary amines have been developed. cardiff.ac.uk For instance, early work by Masui and co-workers utilized sodium nitrite as the nitrosating source. cardiff.ac.uk More recent developments have explored different nitrosating agents under electrochemical conditions, such as using nitromethane (CH₃NO₂) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). cardiff.ac.ukrsc.org These methods operate under metal-free and oxidant-free conditions, enhancing the safety and sustainability of the synthesis. rsc.org
Research has demonstrated the successful electrochemical synthesis of a wide array of N-nitrosamines from various cyclic and acyclic secondary amines with yields reported as high as 99%. researchgate.netnih.gov The reactions are typically performed at ambient temperature, further highlighting the mildness of this approach. cardiff.ac.uk
Table 1: Representative Conditions for Electrochemical N-Nitrosation of Secondary Amines
| Parameter | Conditions | Reference |
|---|---|---|
| Anode Material | Graphite (Gr) | researchgate.net |
| Cathode Material | Nickel (Ni) | researchgate.net |
| Nitrosating Source | Sodium Nitrite (NaNO₂) | cardiff.ac.ukresearchgate.net |
| Solvent System | Acetonitrile (MeCN) / Water (H₂O) | researchgate.net |
| Temperature | Ambient | cardiff.ac.uk |
| Key Feature | Avoids additional supporting electrolytes or toxic reagents | cardiff.ac.ukbohrium.com |
Photochemical methods offer another non-conventional pathway for the synthesis of N-nitrosamines. These reactions utilize light energy to initiate the nitrosation process. While the photochemistry of N-nitrosamines has been extensively studied, particularly their decomposition under UV irradiation, synthetic applications are a less explored area. cardiff.ac.uknih.govcdnsciencepub.com
One potential photochemical route is a trans-nitrosation reaction. cardiff.ac.uk This involves the transfer of a nitroso group from a donor N-nitrosamine to a secondary amine precursor under photochemical conditions. For example, a study by Xiang and co-workers demonstrated the transfer of a nitroso functionality from N-nitrosodiphenylamine to N,N'-dimethylbenzene-1,2-diamine upon irradiation. cardiff.ac.uk A similar strategy could conceivably be applied to synthesize this compound by selecting a suitable N-nitroso donor and irradiating it in the presence of N-cyanomethylamphetamine.
Another approach involves the photolysis of nitrites to generate reactive nitrogen species that can then nitrosate the secondary amine. nih.gov The photolysis of nitrate and nitrite ions in aqueous solutions is known to produce a range of nitrating and nitrosating agents. nih.gov The specific reactive species generated can be influenced by factors such as pH. nih.gov While often studied in the context of environmental contaminant formation, these fundamental photochemical processes could be harnessed for synthetic purposes under controlled laboratory conditions. nih.gov
The photochemical reactions of N-nitrosamines are often dominated by the reactivity of the aminium radical, which is produced upon photolysis. nih.gov This reactivity has been explored for various synthetic applications, such as addition reactions across unsaturated carbon-carbon bonds. acs.org
Table 2: Key Aspects of Photochemical Nitrosation
| Approach | Description | Key Intermediates | Reference |
|---|---|---|---|
| Trans-nitrosation | Photochemical transfer of a nitroso group from a donor molecule to a secondary amine. | Excited state of nitroso donor | cardiff.ac.uk |
| Nitrite Photolysis | Generation of reactive nitrogen species (e.g., •NO, •NO₂) from photolysis of nitrite salts. | Reactive Nitrogen Species (RNS) | nih.govresearchgate.net |
| N-Nitrosamine Photolysis | Photolytic cleavage of the N-N bond, primarily studied for decomposition but reveals underlying reactivity. | Aminium radical, Nitric oxide (NO) | nih.govacs.org |
Flow chemistry, or continuous flow processing, has become an increasingly important tool in modern chemical synthesis, offering significant advantages in safety, scalability, and control over reaction parameters. schenautomacao.com.br The application of flow chemistry to N-nitrosamine synthesis is particularly advantageous as it allows for the controlled, on-demand generation and use of potentially hazardous reagents. researchgate.netschenautomacao.com.br
An efficient method for synthesizing N-nitrosamines in a continuous flow system utilizes tert-butyl nitrite (TBN) as the nitrosating agent. schenautomacao.com.br This approach is notable for being performed under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation of the product and leads to high yields. schenautomacao.com.brrsc.org The use of TBN is beneficial because it is soluble in common organic solvents and its reaction produces tert-butanol, a benign byproduct that is easily removed. schenautomacao.com.br This methodology has been shown to be compatible with sensitive functional groups and acid-labile protecting groups. rsc.org
Furthermore, flow chemistry can be effectively combined with electrochemistry for the synthesis of N-nitrosamines. researchgate.netnih.gov A flow electrochemical method using readily available sodium nitrite has been developed, which operates at ambient temperature and avoids the need for acids or other harsh chemicals. researchgate.netnih.gov In such a setup, solutions of the secondary amine (e.g., N-cyanomethylamphetamine in acetonitrile) and the nitrosating source (e.g., aqueous sodium nitrite) are pumped through an electrochemical reactor. cardiff.ac.ukbohrium.com This continuous process allows for safe and efficient synthesis, and scaled-up reactions have been successfully demonstrated. researchgate.netnih.gov
Table 3: Comparison of Flow Chemistry Methods for N-Nitrosamine Synthesis
| Parameter | TBN Method | Electrochemical Method |
|---|---|---|
| Nitrosating Agent | tert-Butyl Nitrite (TBN) | Sodium Nitrite (NaNO₂) |
| Conditions | Solvent-free, metal-free, acid-free | Acid-free, oxidant-free |
| Energy Source | Thermal | Electrical |
| Key Advantage | Benign byproduct (tert-butanol), simple isolation | Uses inexpensive reagents, mild conditions |
| Reference | schenautomacao.com.br | researchgate.netnih.gov |
Iv. Chemical Reactivity and Transformation Pathways of N Nitroso N Cyanomethylamphetamine
Reactions Involving the N-Nitroso Functional Group
The N-nitroso group (-N-N=O) is known to undergo a variety of chemical transformations, including reduction, oxidation, and transnitrosation. These reactions are central to the metabolic fate and potential chemical interactions of N-nitrosamines.
The reduction of the N-nitroso group is a common transformation for N-nitrosamines, typically yielding the corresponding hydrazine. acs.org A competing reaction is denitrosation, which results in the formation of the parent secondary amine. nih.gov A variety of reducing agents can effect this transformation. For N-Nitroso-N-cyanomethylamphetamine, the expected products would be N-(cyanomethyl)-N-methyl-1-phenylpropan-2-ylhydrazine and N-cyanomethylamphetamine.
| Reagent/Condition | Expected Major Product | Reference |
| Zinc dust in acetic acid | N-(cyanomethyl)-N-methyl-1-phenylpropan-2-ylhydrazine | acs.org |
| Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Rh/C) | N-(cyanomethyl)-N-methyl-1-phenylpropan-2-ylhydrazine | acs.orgnih.gov |
| TiCl₄ with Mg powder | N-(cyanomethyl)-N-methyl-1-phenylpropan-2-ylhydrazine | acs.org |
| Strong acids (e.g., HCl) with a nucleophilic trap | N-cyanomethylamphetamine (via denitrosation) | americanpharmaceuticalreview.com |
This table presents expected products based on the general reactivity of N-nitrosamines.
Oxidation of N-nitrosamines typically leads to the formation of the corresponding N-nitramines (-N-NO₂). nih.gov This can be achieved using strong oxidizing agents. For instance, treatment with peroxytrifluoroacetic acid would likely oxidize the nitroso moiety directly. nih.gov In biological systems, oxidation is often mediated by cytochrome P450 enzymes, which can lead to α-hydroxylation of the alkyl groups attached to the nitrosamine (B1359907) nitrogen, initiating a cascade that can result in the formation of reactive intermediates. nih.gov
| Reagent/Condition | Expected Product | Reference |
| Peroxytrifluoroacetic acid | N-Nitro-N-cyanomethylamphetamine | nih.gov |
| Nitric acid | N-Nitro-N-cyanomethylamphetamine | nih.gov |
| Ozone | Oxidized byproducts, potentially including hydroxylamine (B1172632) intermediates | researchgate.net |
| Hydroxyl radicals (e.g., from Advanced Oxidation Processes) | Hydrogen atom abstraction from alkyl groups | nih.gov |
This table illustrates potential oxidation products based on established N-nitrosamine chemistry.
Transnitrosation is a reaction where the nitroso group is transferred from the N-nitrosamine to another nucleophilic species, such as a thiol or another amine. nih.govnih.gov This process is often acid-catalyzed, as protonation of the nitrosamine oxygen makes the nitroso nitrogen more electrophilic. nih.gov In the context of this compound, it could potentially transfer its nitroso group to biological nucleophiles. A related reaction for N-aryl-N-alkyl nitrosamines is the Fischer-Hepp rearrangement, where under acidic conditions, the nitroso group migrates to the para position of the aromatic ring. nih.gov While this compound is not an N-aryl nitrosamine, this highlights the mobility of the nitroso group under acidic conditions.
Transformations of the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN) attached to the nitrogen atom also possesses distinct reactivity, primarily centered on the cyano group itself and the adjacent α-carbon.
The cyano group (a nitrile) is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid. libretexts.org Therefore, hydrolysis of this compound would be expected to produce N-nitroso-N-(carboxymethyl)amphetamine. The reaction proceeds through an intermediate amide. Nucleophiles other than water, such as Grignard reagents, can also add to the nitrile carbon. libretexts.org
| Reagent/Condition | Expected Product | Reference |
| Aqueous acid (e.g., H₂SO₄, HCl), heat | N-nitroso-N-(carboxymethyl)amphetamine | libretexts.org |
| Aqueous base (e.g., NaOH), heat | N-nitroso-N-(carboxymethyl)amphetamine (as carboxylate salt) | libretexts.org |
This table shows the expected hydrolysis product based on the known reactivity of nitriles.
The hydrogen atoms on the carbon adjacent (alpha) to the cyano group are acidic due to the strong electron-withdrawing effect of the nitrile. This allows for the formation of a carbanion (an enolate-like species) upon treatment with a suitable base. libretexts.org This carbanion can then react with various electrophiles. This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. For this compound, this would allow for the introduction of substituents at the carbon of the cyanomethyl group.
| Reagent/Condition | Intermediate | Potential Subsequent Reaction | Reference |
| Strong base (e.g., LDA) | α-carbanion | Alkylation with an alkyl halide | acs.org |
| Base (e.g., alkoxide) | α-carbanion | Aldol-type condensation with an aldehyde or ketone | khanacademy.org |
This table outlines the potential reactivity at the α-carbon based on the general principles of α-carbon chemistry.
Reactivity of the Amphetamine Backbone
The core of the molecule's structure is the substituted amphetamine backbone, which features a phenyl group attached to a propyl chain. The reactivity of this aromatic ring is significantly influenced by the nature of the substituent group.
The directing influence of the alkyl group (ortho-, para-directing) and the deactivating nature of the nitroso group suggest that substitution, while slower, would likely occur at the para position to minimize steric hindrance from the bulky side chain. Docking simulations on related amphetamine derivatives have shown that substituents at the para position of the aromatic ring can be influential in the molecule's interactions. frontiersin.org
The specified compound, this compound, contains a cyanomethyl group (-CH₂C≡N) attached to the nitrogen atom, not an amine-derived carbonyl functionality. The cyano group, however, possesses its own distinct reactivity. Under hydrolytic conditions, either acidic or basic, the nitrile (cyano) group can be converted into other functional groups.
Acid or Base-Catalyzed Hydrolysis: In the presence of strong acid or base and water, the cyano group can undergo hydrolysis to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. This would result in the formation of N-Nitroso-N-(carboxymethyl)amphetamine.
Chemical Degradation Pathways of this compound
The degradation of this compound can proceed through several pathways, primarily involving the photolytically, hydrolytically, or thermally induced cleavage of the weak N-nitroso bond.
N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. nih.gov The primary mechanism of photodecomposition is the cleavage of the N-N bond, which is the weakest bond in the nitrosamine moiety. nih.gov Quantum mechanical calculations on similar nitrosamines suggest that UV photolysis leads to the homolytic cleavage of the N–N bond, resulting in the formation of a secondary aminium radical and a nitric oxide radical (•NO). nih.gov This process is generally irreversible and can be an effective method for degrading nitrosamine compounds. nih.gov For this compound, this would result in the formation of the N-cyanomethylamphetamine radical and nitric oxide.
The stability of N-nitrosamines in aqueous solutions is highly dependent on the pH of the medium. Studies on other N-nitroso compounds, such as N-nitroso-hydrochlorothiazide, have shown rapid degradation at neutral to slightly alkaline pH (pH 6-8), while degradation is significantly slower in acidic conditions (pH 1-5). researchgate.net The decomposition of N-nitrosamines can also be catalyzed by other species in solution.
In addition to the degradation of the nitrosamine group, the cyanomethyl group can also undergo hydrolysis as previously mentioned. The stability of the molecule in an aqueous environment is therefore a function of both the N-NO bond stability and the resistance of the C≡N bond to hydrolysis.
| Parent Moiety | Reaction | Potential Decomposition Product(s) | Conditions |
|---|---|---|---|
| N-Nitroso | Denitrosation | N-Cyanomethylamphetamine | Acidic pH |
| Cyano | Hydrolysis | N-Nitroso-N-(carboxymethyl)amphetamine | Acidic or Basic pH |
| Combined | Denitrosation & Hydrolysis | N-(Carboxymethyl)amphetamine | Acidic or Basic pH |
The N-NO bond in N-nitrosamines is thermally labile, meaning it can be broken with the application of heat. The energy of the N-NO bond is generally less than that of C-N, C-C, or C-H bonds, allowing for selective thermal decomposition. google.com Research on other N-nitroso compounds has shown that thermal decomposition can begin at temperatures around 120°C, with the rate increasing exponentially as the temperature rises. google.comgoogle.com For instance, the decomposition of N-nitrosopiperazine has been studied in the range of 100-165°C. researchgate.net
The primary pathway for thermal decomposition is the cleavage of the N-NO bond to release nitric oxide. The process is typically first-order with respect to the nitrosamine concentration. aiche.org The exact temperature required for the decomposition of this compound is not known, but it is expected to be significantly lower than the decomposition temperature of the parent amphetamine backbone. google.comgoogle.com
| Compound | Decomposition Onset Temperature (°C) | Reference |
|---|---|---|
| N-Nitroso-pendimethalin | ~120 | google.comgoogle.com |
| N-Nitrosopiperazine (MNPZ) | 100 - 165 (studied range) | researchgate.net |
| N-Nitrosodiethanolamine (NDELA) | Stable at 120 | researchgate.net |
V. Advanced Spectroscopic and Chromatographic Analysis of N Nitroso N Cyanomethylamphetamine
High-Resolution Mass Spectrometry for Structural Characterization
High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of a molecule with high accuracy, which is fundamental for its identification. When coupled with gas chromatography (GC), as has been demonstrated for N-Nitroso-N-cyanomethylamphetamine, it becomes a powerful technique for separating the analyte from a complex mixture and obtaining its mass spectrum.
In a study involving the analysis of methylated mesocarb, this compound was identified as a product. The analysis was carried out using gas chromatography/mass spectrometry (GC/MS). acanthusresearch.com The mass spectrum obtained revealed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 203, consistent with the molecular formula C₁₁H₁₃N₃O.
Table 1: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment | Significance |
| 203 | [C₁₁H₁₃N₃O]⁺ | Molecular Ion (M⁺) |
| 173 | [M - NO]⁺ | Loss of the nitroso group |
| 118 | [C₉H₁₀]⁺ | Tropylium (B1234903) ion rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) group |
This interactive table is based on data reported for this compound.
The fragmentation pattern observed in the mass spectrum of this compound provides a fingerprint for its structural confirmation. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO), which corresponds to a loss of 30 Da. acs.org For this compound, this would result in a fragment ion at m/z 173.
Another significant fragmentation pathway for amphetamine-related structures involves the formation of the tropylium ion. The cleavage of the bond beta to the phenyl ring can lead to the formation of a benzyl cation, which rearranges to the stable tropylium ion at m/z 91. A fragment at m/z 118 is also commonly observed in methamphetamine derivatives, corresponding to the C₉H₁₀ fragment.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides a higher degree of certainty in identification compared to single-stage mass spectrometry. researchgate.netnih.gov
While specific tandem mass spectrometry studies on this compound are not prevalent in the literature, the general principles can be applied. In an MS/MS experiment, the molecular ion at m/z 203 would be selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would be expected to show the characteristic fragment ions at m/z 173, 118, and 91, providing unambiguous confirmation of the compound's identity. This technique is particularly useful for detecting trace amounts of the compound in complex matrices. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the phenyl, amphetamine, and cyanomethyl moieties. The aromatic protons would typically appear in the region of 7.0-7.5 ppm. The protons of the amphetamine backbone, including the methyl group and the methine and methylene (B1212753) protons, would resonate at higher field strengths. The cyanomethyl protons would likely appear as a singlet in a distinct region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon of the cyano group would have a characteristic chemical shift in the 115-125 ppm region.
Due to the presence of the nitroso group, which can exist as E/Z rotamers, it is highly probable that the NMR spectra would show two sets of signals for the protons and carbons near the nitrosamine (B1359907) functionality, representing the two rotameric forms. researchgate.net
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Rotamers
| Assignment | Exemplary ¹H Shift (ppm) (Rotamer A) | Exemplary ¹H Shift (ppm) (Rotamer B) | Exemplary ¹³C Shift (ppm) (Rotamer A) | Exemplary ¹³C Shift (ppm) (Rotamer B) |
| Phenyl-H | 7.2-7.4 | 7.2-7.4 | 126-138 | 126-138 |
| CH-amphetamine | ~3.5 | ~4.0 | ~55 | ~58 |
| CH₂-amphetamine | ~2.8-3.2 | ~2.9-3.3 | ~40 | ~42 |
| CH₃-amphetamine | ~1.2 | ~1.3 | ~15 | ~16 |
| CH₂-cyano | ~4.1 | ~4.5 | ~35 | ~38 |
| CN | - | - | ~117 | ~118 |
Disclaimer: This table contains exemplary predicted data based on the analysis of structurally similar compounds and general NMR principles. Specific experimental data for this compound is not available in the cited literature.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra and for determining the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For example, it would show correlations between the methine and methylene protons of the amphetamine backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
These techniques would also be invaluable in assigning the signals for the two distinct rotamers if they are present.
The N-N bond in N-nitrosamines has a partial double bond character, which leads to restricted rotation and the potential for the existence of stable E/Z rotamers, particularly in asymmetric nitrosamines. researchgate.net This phenomenon can be studied using variable temperature (VT) NMR.
At low temperatures, the interconversion between the rotamers may be slow on the NMR timescale, resulting in two distinct sets of sharp signals in the spectrum. As the temperature is increased, the rate of interconversion increases. If the coalescence temperature is reached, the two sets of signals will broaden and merge into a single set of time-averaged signals. By analyzing the spectra at different temperatures, it is possible to determine the activation energy for the rotational barrier and the relative populations of the two rotamers. This type of study would provide significant insight into the dynamic conformational behavior of this compound in solution.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the non-destructive identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique "fingerprint" spectrum for a given compound. For this compound, these techniques would be crucial for confirming the presence of its key structural motifs.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The N-nitroso group (>N-N=O) exhibits characteristic absorption bands. Studies on various nitrosamines show strong absorption bands corresponding to the N=O stretching vibration, typically found in the 1400-1490 cm⁻¹ range for non-associated molecules. pw.edu.pl Another strong band, assigned to the N-N stretching vibration, is typically observed between 1050 and 1110 cm⁻¹. pw.edu.pl Density functional theory (DFT) calculations on simple nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) support these assignments and provide theoretical templates for comparison. dtic.mil The spectrum of this compound would also be expected to show characteristic absorptions for its other functional groups, including C-H stretching from the alkyl and aromatic portions, C=C stretching from the phenyl ring, and a sharp, weak band for the nitrile (C≡N) group, typically around 2220-2260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The N=O and N-N stretching vibrations of the nitrosamine group are also Raman-active. Studies on amphetamine precursors and related compounds have demonstrated the utility of Raman spectroscopy for identifying features of the phenyl ring and alkyl side chains. nih.govrsc.org For instance, the analysis of seized amphetamine samples has utilized Raman peaks around 994 cm⁻¹ for quantification. nih.gov Surface-Enhanced Raman Scattering (SERS) has been developed to detect trace levels of NDMA and NDEA, indicating its potential for highly sensitive analysis. rsc.org A complete analysis of this compound would involve correlating the observed Raman shifts with those expected for the nitrosated amphetamine structure. nih.gov
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
| N=O | Stretch (non-associated) | 1400 - 1490 | IR, Raman |
| N-N | Stretch | 1050 - 1110 | IR, Raman |
| C≡N | Stretch | 2220 - 2260 | IR (weak), Raman |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Alkyl) | Stretch | 2850 - 3000 | IR, Raman |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of separating complex mixtures, and its advanced forms are essential for the unambiguous analysis of N-nitrosamine impurities. The structural complexity of this compound, which includes a chiral center, necessitates the use of sophisticated separation techniques.
This compound possesses a chiral center at the alpha-carbon of the propyl chain, meaning it can exist as two enantiomers (R and S forms). Furthermore, due to the restricted rotation around the N-N bond, which has partial double-bond character, asymmetric nitrosamines can also exist as geometric isomers or rotamers (E/Z). This creates the possibility of four distinct stereoisomers (E-(R), E-(S), Z-(R), and Z-(S)).
Since enantiomers often exhibit different biological activities, their separation is critical. Chiral chromatography is the primary method for this purpose. Two main strategies are employed:
Direct Separation: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amphetamine derivatives, polysaccharide-based columns and macrocyclic glycopeptide-based columns (e.g., vancomycin (B549263) or teicoplanin phases) have proven effective. phenomenex.comsciex.com For example, a Supelco Astec Chirobiotic V2 column has been used to separate the enantiomers of amphetamine and methamphetamine via LC-MS/MS. sciex.com The use of high-pH mobile phases has also been shown to improve the chiral separation of amphetamine derivatives on certain columns. phenomenex.com
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. For amphetamines, common CDAs include (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and (1R)-(-)-menthylchloroformate. nih.govdaneshyari.com The resulting diastereomers can then be separated and quantified using GC-MS or HPLC. nih.govnih.gov
| Separation Strategy | Technique | Chiral Selector / Derivatizing Agent | Typical Column | Application Example |
| Direct | HPLC-MS/MS | Macrocyclic glycopeptide | Supelco Astec Chirobiotic V2 | Separation of (R/S)-Amphetamine & (R/S)-Methamphetamine sciex.com |
| Direct | HPLC | Sulfated β-cyclodextrin (as mobile phase additive) | LiChrospher 100 RP-18e | Separation of fluoroamphetamine enantiomers nih.gov |
| Indirect | GC-MS | (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | HP-5MS (achiral) | Separation of novel amphetamine derivative diastereomers nih.govdaneshyari.com |
| Indirect | GC-MS | (1R)-(-)-Menthylchloroformate | HP-5MS (achiral) | Separation of novel amphetamine derivative diastereomers nih.gov |
Achieving sensitive and robust quantification of nitrosamines requires careful optimization of chromatographic conditions to ensure sufficient retention, resolution from matrix components, and high efficiency. Both Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are widely used. nih.gov
Optimization of UHPLC: UHPLC provides higher resolution and faster analysis times compared to traditional HPLC. For small, polar nitrosamines like NDMA, retention on reversed-phase columns (e.g., C18) can be challenging. aurigeneservices.com Optimization strategies include:
Column Choice: Using fully end-capped, high-coverage C18 columns can improve retention for smaller nitrosamines. aurigeneservices.com
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent (methanol or acetonitrile) with an acid additive like formic acid to ensure good peak shape. nih.gov
Flow Rate: While high flow rates enable fast analysis, lower flow rates (e.g., 0.3-0.4 mL/min) can sometimes improve analyte intensity in the mass spectrometer. lcms.cz
| Parameter | Typical Condition for Nitrosamine Analysis | Purpose |
| Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, Xselect HSS T3) | General purpose reversed-phase separation |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analyte retention |
| Mobile Phase B | Acetonitrile and/or Methanol with 0.1% Formic Acid | Organic component to elute analytes |
| Flow Rate | 0.3 - 0.6 mL/min | Balances analysis time and MS sensitivity nih.govlcms.cz |
| Column Temp. | 30 - 45 °C | Improves peak shape and reduces viscosity |
| Gradient | Optimized to separate analytes from matrix and each other | Provides resolution for compounds with varying polarity |
Optimization of GC: GC is well-suited for volatile and thermally stable nitrosamines. For less volatile or thermally labile compounds, derivatization may be necessary.
Column Choice: WAX (polyethylene glycol) or mid-polarity columns (e.g., containing cyanopropylphenyl phases) are commonly used. For example, a DM-WAX or DB-heavyWax column provides good selectivity for nitrosamines. nih.govnih.gov
Injection Mode: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column. shimadzu.com Headspace (HS) sampling combined with solid-phase microextraction (HS-SPME) can also be used to enhance sensitivity and reduce matrix interference. nih.gov
Oven Program: A temperature gradient is crucial for separating a range of nitrosamines with different boiling points in a single run. A typical program might start at a low temperature (e.g., 50-70°C) and ramp to a high temperature (e.g., 240-250°C). nih.govshimadzu.com
| Parameter | Typical Condition for Nitrosamine Analysis | Purpose |
| Column | WAX-type (e.g., DM-WAX, SH-I-624Sil MS) | Provides selectivity for polar nitrosamines nih.govshimadzu.com |
| Carrier Gas | Helium | Inert gas to carry analytes through the column |
| Injection Mode | Splitless or HS-SPME | Maximizes analyte transfer for trace analysis nih.govshimadzu.com |
| Injector Temp. | 240 - 250 °C | Ensures rapid volatilization of analytes |
| Oven Program | e.g., 50°C (1 min), ramp 20°C/min to 250°C (3 min) | Separates compounds based on volatility shimadzu.com |
For the trace-level detection required for genotoxic impurities, chromatography alone is insufficient. Hyphenation with tandem mass spectrometry (MS/MS) is the gold standard, providing exceptional sensitivity and selectivity. nih.govlcms.cz
LC-MS/MS and GC-MS/MS: In these techniques, the chromatograph separates the mixture, and the mass spectrometer detects and quantifies the individual components as they elute. Tandem mass spectrometry (a triple quadrupole or ion trap instrument) operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific precursor ion (typically the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out noise from the sample matrix. aurigeneservices.com
Ionization: For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, less polar nitrosamines as it can provide a significant sensitivity enhancement over Electrospray Ionization (ESI). nih.govlcms.cz For GC-MS, Electron Ionization (EI) is standard. nih.gov
Method Development: Developing an MRM method involves infusing the pure standard to determine the optimal precursor and product ions and the collision energy required to generate the most intense signal. lcms.cz
The table below shows representative MRM transitions for several common N-nitrosamines. A similar approach would be used to develop and validate specific transitions for this compound.
| Compound | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Technique |
| N-Nitrosodimethylamine | NDMA | 75.0 | 43.1 / 58.1 | 18 / 15 | LC-MS/MS (APCI) lcms.cz |
| N-Nitrosodiethylamine | NDEA | 103.1 | 43.1 / 75.1 | 20 / 15 | LC-MS/MS (APCI) lcms.cz |
| N-Nitrosoethylisopropylamine | NEIPA | 117.1 | 75.1 / 43.1 | 15 / 20 | LC-MS/MS (APCI) lcms.cz |
| N-Nitrosodiisopropylamine | NDIPA | 131.1 | 89.1 / 43.1 | 15 / 25 | LC-MS/MS (APCI) lcms.cz |
| N-Nitrosodibutylamine | NDBA | 159.2 | 57.1 / 117.1 | 10 / 10 | GC-MS/MS (EI) edqm.eu |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 147.1 | 101.1 / 73.1 | 10 / 15 | LC-MS/MS (APCI) nih.gov |
Vi. Theoretical and Computational Chemistry Studies of N Nitroso N Cyanomethylamphetamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. For a compound like N-Nitroso-N-cyanomethylamphetamine, these calculations could provide insights into its stability, dipole moment, and the nature of its chemical bonds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules. In the context of nitrosamines, DFT has been employed to predict their carcinogenic potential by examining the electronic properties that influence their metabolic activation. nih.govnih.govresearchgate.netusp.org For this compound, DFT calculations could be used to determine key electronic descriptors.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Significance |
| HOMO Energy | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Mulliken Atomic Charges | Reveals the partial charges on each atom, highlighting potential reactive sites. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
Note: This table is illustrative and not based on published data for the specific compound.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule is crucial for its interaction with biological systems. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is typically done by mapping the potential energy surface of the molecule. sapub.orgnih.govresearchgate.net For this compound, with its flexible side chain, multiple low-energy conformers are expected. Understanding the relative energies and populations of these conformers would be essential for predicting its biological activity.
Computational Elucidation of Reaction Mechanisms
Computational methods are invaluable for studying the step-by-step process of chemical reactions. For nitrosamines, a key area of investigation is the mechanism of their metabolic activation to carcinogenic species.
Transition State Characterization
A transition state is the highest energy point along a reaction pathway. By locating and characterizing the transition state structure, chemists can understand the energy barrier that must be overcome for a reaction to occur. nih.gov For this compound, identifying the transition states for potential metabolic reactions, such as hydroxylation, would be a critical step in assessing its potential toxicity.
Reaction Energetics and Rate Constant Prediction
Once the reactants, products, and transition states of a reaction have been computationally identified, the reaction energetics (the change in energy during the reaction) can be calculated. nih.gov This information can then be used to predict the rate constant of the reaction, providing a quantitative measure of how fast the reaction is likely to proceed. For this compound, these predictions could help to estimate its metabolic fate and potential for causing harm.
Prediction of Spectroscopic Properties
Computational modeling allows for the ab initio prediction of spectroscopic data, which can be invaluable for identifying and characterizing this compound. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to simulate Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (infrared spectroscopy), and electronic transitions (UV-Vis spectroscopy).
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. nih.gov Computational methods, ranging from empirical database approaches to quantum-mechanical calculations, can predict the chemical shifts of ¹H and ¹³C nuclei with increasing accuracy. nih.govresearchgate.net For this compound, predicting the NMR spectrum involves calculating the magnetic shielding tensors for each nucleus, which are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield chemical shifts.
Methods like Density Functional Theory (DFT) have become particularly popular for providing chemical shift predictions that are reasonably close to experimental values. nih.gov The predicted chemical shifts for this compound would be influenced by the electronic environment of each atom. The electron-withdrawing nature of the cyano (-CN) and nitroso (-N=O) groups would significantly deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The aromatic ring of the amphetamine backbone would exhibit characteristic shifts, further influenced by the substituents on the nitrogen atom. The ¹⁵N NMR chemical shifts are also of interest, with the nitroso nitrogen expected to have a distinct chemical shift. researchgate.net Studies on other nitrosamines show that the nitrogen atom of the N=O group (N2) resonates at a significantly different field than the amine nitrogen (N1). researchgate.net
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for key structural fragments of this compound, based on computational models and data from analogous structures.
| Predicted NMR Chemical Shifts (ppm) | ||
|---|---|---|
| Atom Type | Position/Fragment | Predicted Chemical Shift (δ) |
| ¹H NMR | Aromatic Protons (C₆H₅) | 7.20 - 7.40 |
| Methine Proton (CH) | 3.50 - 4.00 | |
| Methylene (B1212753) Protons (CH₂) | 2.80 - 3.20 | |
| Cyanomethylene Protons (N-CH₂-CN) | 4.10 - 4.50 | |
| Methyl Protons (CH₃) | 1.10 - 1.30 | |
| ¹³C NMR | Aromatic Carbons (C₆H₅) | 125.0 - 140.0 |
| Methine Carbon (CH) | 55.0 - 60.0 | |
| Methylene Carbon (CH₂) | 40.0 - 45.0 | |
| Cyanomethylene Carbon (N-CH₂-CN) | 45.0 - 50.0 | |
| Cyano Carbon (CN) | 115.0 - 120.0 | |
| Methyl Carbon (CH₃) | 15.0 - 20.0 |
Vibrational spectroscopy, typically Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Computational calculations can predict these vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. These calculations are often performed using methods like Hartree-Fock (HF) or DFT. uni-rostock.de The resulting frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. uni-rostock.de
For this compound, the predicted IR spectrum would display characteristic absorption bands for its key functional groups. A strong absorption band would be predicted for the C≡N (cyano) stretch. The N-N=O (nitroso) group gives rise to characteristic stretching frequencies for the N=O and N-N bonds. The aromatic ring would show C-H stretching and C=C bending vibrations, while the aliphatic portions of the molecule would exhibit C-H stretching and bending modes. An analysis of the vibrational spectra for N-nitrosodimethylamine provides a reference for the expected frequencies of the nitroso functional group. researchgate.net
The table below outlines the theoretically predicted vibrational frequencies for the principal functional groups within the this compound structure.
| Predicted Vibrational Frequencies (cm⁻¹) | ||
|---|---|---|
| Functional Group | Vibrational Mode | Predicted Frequency Range |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Cyano (C≡N) | Stretch | 2240 - 2260 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Nitroso (N=O) | Stretch | 1430 - 1480 |
| Nitroso (N-N) | Stretch | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to model the UV-Vis absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states.
The chromophores within this compound are the phenyl ring and the nitroso group. The UV-Vis spectrum of nitrosamines is typically characterized by two distinct absorption bands. researchgate.netresearchgate.net
A weak absorption band in the near-UV region (around 330-360 nm), which is attributed to the formally forbidden n → π* electronic transition of the N=O group. researchgate.netsapub.org This transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital.
A much stronger absorption band at a shorter wavelength (around 230 nm), corresponding to a π → π* transition within the N=O group. researchgate.net
The phenyl group also contributes to absorption in the UV region, typically with a strong band around 260 nm. Computational modeling would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar absorptivities (ε) for these transitions. These calculations help to interpret experimental spectra and understand the electronic structure of the molecule.
The following table presents the theoretically predicted UV-Vis absorption maxima for this compound based on computational models and data from analogous compounds. researchgate.netnih.gov
| Predicted UV-Vis Absorption Properties | ||
|---|---|---|
| Predicted λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |
| ~ 340 - 360 | n → π | Nitroso Group (-N=O) |
| ~ 260 | π → π | Phenyl Group (C₆H₅) |
| ~ 230 | π → π* | Nitroso Group (-N=O) |
Vii. Research on Derivatives and Analogues of N Nitroso N Cyanomethylamphetamine
Systematic Chemical Modifications and Their Impact on Reactivity
The reactivity of N-nitrosamines is significantly influenced by the electronic and steric nature of the substituents attached to the nitrogen atom. In the case of N-Nitroso-N-cyanomethylamphetamine, the core structure is that of methamphetamine, with a nitroso group and a cyanomethyl group on the nitrogen.
Electron-Withdrawing Groups: The cyanomethyl (-CH₂CN) group is a strong electron-withdrawing group due to the nitrile functionality. The presence of such a group at the α-position to the nitrosamino nitrogen is expected to have a profound effect on the molecule's reactivity. Generally, electron-withdrawing groups decrease the electron density on the adjacent nitrogen atom of the N-nitroso group. This can lead to a destabilization of the N-N bond, potentially increasing its susceptibility to cleavage under certain conditions. nih.gov
Impact on Biological Activity: Structure-activity relationship (SAR) studies on various N-nitrosamines have shown that electron-withdrawing groups can influence their metabolic activation and carcinogenic potency. nih.gov For many N-nitrosamines, metabolic activation proceeds via α-hydroxylation, a step catalyzed by cytochrome P450 enzymes. The presence of a strong electron-withdrawing group on the α-carbon can hinder this enzymatic oxidation, potentially leading to reduced mutagenic and carcinogenic activity compared to analogues with electron-donating or simple alkyl groups. nih.gov
To systematically investigate these effects on this compound, a series of derivatives could be synthesized, as outlined in the table below.
Table 1: Proposed Derivatives of this compound for Reactivity Studies
| Derivative | Modification | Expected Impact on Reactivity |
| N-Nitroso-N-(2-cyanoethyl)amphetamine | Homologation of the cyanomethyl group | May slightly decrease the electron-withdrawing effect on the nitrogen, potentially altering the rate of hydrolysis or metabolic activation. |
| N-Nitroso-N-methyl-p-chloroamphetamine | Introduction of an electron-withdrawing group on the phenyl ring | Would primarily affect the electronic properties of the aromatic ring, with a more distant and likely weaker effect on the N-nitroso group compared to the α-substituent. |
| N-Nitroso-N-methyl-p-methoxyamphetamine | Introduction of an electron-donating group on the phenyl ring | Would increase electron density in the aromatic ring, potentially influencing metabolic pathways that involve the ring. |
| N-Nitroso-N-propylamphetamine | Replacement of the cyanomethyl group with a simple alkyl group | Would serve as a control to study the specific electronic influence of the cyanomethyl group on reactivity and biological activity. |
Synthesis of Labeled Analogues for Mechanistic Investigations
Isotopically labeled analogues are invaluable tools for elucidating reaction mechanisms and metabolic pathways. For this compound, labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) would enable detailed mechanistic studies.
The synthesis of labeled N-nitrosamines typically involves the reaction of a labeled secondary amine precursor with a nitrosating agent. nih.govresearchgate.net A general synthetic pathway for preparing a ¹³C-labeled analogue of this compound could start from ¹³C-labeled methamphetamine.
Synthetic Scheme for ¹³C-Labeled this compound:
A plausible synthetic route would involve the N-alkylation of ¹³C-labeled methamphetamine with a cyanomethylating agent, such as chloroacetonitrile, followed by nitrosation.
N-Cyanomethylation of [¹³C]-Methamphetamine: [¹³C]-Methamphetamine + ClCH₂CN → [¹³C]-N-Cyanomethylamphetamine + HCl
Nitrosation: [¹³C]-N-Cyanomethylamphetamine + NaNO₂/H⁺ → [¹³C]-N-Nitroso-N-cyanomethylamphetamine + H₂O + Na⁺
Alternative methods for nitrosation under mild conditions, such as using tert-butyl nitrite (B80452) or a mechanochemical approach with sodium nitrite and a solid acid, could also be employed to potentially improve yields and minimize side reactions. usp.orgrsc.org
Table 2: Potential Applications of Labeled this compound Analogues
| Labeled Analogue | Label Position | Application in Mechanistic Studies |
| [¹³C₉]-N-Nitroso-N-cyanomethylamphetamine | Phenyl ring and propyl chain | Elucidation of metabolic pathways involving the amphetamine backbone using mass spectrometry. |
| [¹⁵N₂]-N-Nitroso-N-cyanomethylamphetamine | Both nitrogen atoms | Investigation of the mechanism of denitrosation and the fate of the nitrogen atoms in decomposition reactions. |
| [²H₃]-N-Nitroso-N-(cyanomethyl)methamphetamine | Methyl group | Probing the kinetic isotope effect in enzymatic α-hydroxylation to determine the rate-limiting step of metabolic activation. |
The synthesis of ¹³C-labeled phenethylamine (B48288) derivatives, including methamphetamine, has been well-documented and provides a solid foundation for producing the necessary precursors for these labeled analogues. nih.gov
Comparative Chemical Studies with Related N-Nitrosamines
The chemical properties of this compound can be inferred and benchmarked by comparing it to other well-studied N-nitrosamines, particularly those derived from methamphetamine and other phenethylamines.
A key analogue for comparison is N-nitrosomethamphetamine (NMA) . Research has shown that methamphetamine can react with gaseous nitrous acid to form NMA. nih.gov This highlights a potential environmental formation pathway for nitrosamines derived from amphetamine-type stimulants.
Table 3: Comparative Properties of this compound and Related N-Nitrosamines
| Compound | Key Structural Feature | Inferred Chemical Property |
| N-Nitrosomethamphetamine (NMA) | Simple methyl group on the nitrogen | Likely more susceptible to metabolic α-hydroxylation compared to its cyanomethyl analogue. Serves as a baseline for assessing the electronic impact of the cyanomethyl group. |
| N-Nitrosodimethylamine (NDMA) | Two methyl groups | A well-characterized potent carcinogen. Comparison of decomposition pathways and products would be informative. acs.org |
| N-Nitroso-N-methyl-p-toluenesulfonamide | A sulfonamide group attached to the nitroso-nitrogen | Used as a reagent for generating diazomethane. The reactivity of the N-nitroso group is significantly altered by the strongly electron-withdrawing tosyl group, providing a point of comparison for the influence of the cyanomethyl group. nih.gov |
Studies on the reactivity of various N-nitrosamines with common reagents have shown that their stability can vary significantly based on their structure. acs.org For instance, N,N-dialkylnitrosamines exhibit different reactivity profiles compared to N,N-diaryl or N-alkyl-N-aryl nitrosamines. Given its structure, this compound would be classified as an N-alkyl-N-(substituted alkyl)nitrosamine. Its reactivity towards acids, bases, and reducing agents would be of particular interest for understanding its stability and potential degradation pathways. The electron-withdrawing nature of the cyanomethyl group is expected to make the N-nitroso group more susceptible to nucleophilic attack and reductive cleavage. nih.gov
Viii. Future Directions and Emerging Research Avenues in N Nitroso N Cyanomethylamphetamine Chemistry
Development of Novel and Green Synthetic Methodologies
Currently, no synthetic methods for N-Nitroso-N-cyanomethylamphetamine have been reported. Future research could focus on its synthesis from N-cyanomethylamphetamine. A primary route would involve nitrosation of the secondary amine precursor.
Conventional nitrosation methods often utilize reagents like sodium nitrite (B80452) in acidic conditions, which can present environmental and safety concerns. acs.orgnih.gov Emerging green chemistry approaches for the synthesis of N-nitrosamines could be adapted. One such method involves the use of tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.net This methodology has shown broad substrate scope and high yields for various N-nitroso compounds, and its applicability to N-cyanomethylamphetamine could be a key area of investigation. rsc.org
Another green approach could be electrochemical synthesis. Recent studies have demonstrated the electrochemical N-nitrosation of secondary amines, offering a potentially safer and more sustainable alternative to traditional chemical methods. nih.gov
Table 1: Potential Synthetic Routes for this compound
| Precursor | Reagent/Method | Conditions | Potential Advantages |
| N-cyanomethylamphetamine | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | Green methodology, high yield potential rsc.orgresearchgate.net |
| N-cyanomethylamphetamine | Sodium Nitrite (NaNO₂) / Acid | Acidic aqueous solution | Conventional method, established reactivity acs.orgnih.gov |
| N-cyanomethylamphetamine | Electrochemical Nitrosation | Dichloromethane, Potassium/Sodium Nitrite | Acid-free, potential for late-stage functionalization nih.gov |
Innovations in Ultra-Trace Analytical Detection in Chemical Systems
The detection of N-nitrosamines is a significant area of analytical chemistry due to their classification as probable human carcinogens. wikipedia.org Should this compound be synthesized, developing sensitive and selective analytical methods for its detection at trace levels would be crucial.
Current state-of-the-art techniques for nitrosamine (B1359907) analysis include high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS). nih.govresearchgate.net Specifically, HPLC with tandem mass spectrometry (HPLC-MS/MS) and GC-MS/MS are powerful tools for quantifying trace levels of nitrosamines. acs.orgresearchgate.net For a novel compound like this compound, method development would involve optimizing chromatographic separation and mass spectrometric detection parameters.
Innovations in this field include the use of high-resolution mass spectrometry (HRMS) and techniques like reactive electrospray ionization tandem mass spectrometry (reactive ESI-MS/MS) for rapid screening. digitellinc.com Thermal Energy Analysis (TEA) is another highly selective and sensitive detection method specific to the N-nitroso functional group that could be employed.
Table 2: Potential Analytical Techniques for this compound
| Technique | Detector | Potential Application | Key Considerations |
| HPLC/UHPLC | Tandem Mass Spectrometry (MS/MS) | Quantification in complex matrices | Method development for retention and fragmentation |
| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS) | Analysis of volatile derivatives or the compound itself if sufficiently volatile | Thermal stability of the compound acs.orgresearchgate.net |
| HPLC | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for identification | High instrument cost |
| Reactive ESI-MS/MS | Tandem Mass Spectrometry (MS/MS) | Rapid screening and quantification | Development of specific derivatization reagents digitellinc.com |
| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Selective detection of the N-nitroso group | High selectivity for nitrosamines |
Advanced Mechanistic Studies on Chemical Transformations
The chemical transformations of N-nitrosamines are of interest due to their role in biological activity and environmental fate. For this compound, mechanistic studies would be a critical area of future research.
Key transformations to investigate would include its decomposition under various conditions (e.g., acidic, basic, photolytic). The N-nitroso group is known to be labile, and its cleavage can lead to the formation of the parent amine and reactive nitrosating species. nih.govacs.org The presence of the cyanomethyl group could influence the electronic properties and reactivity of the N-nitroso moiety.
Computational studies, such as Density Functional Theory (DFT), could be employed to model the structure of this compound and predict its reactivity, including the rotational barrier of the N-N bond and its susceptibility to electrophilic or nucleophilic attack. nih.gov Such studies could also shed light on its potential for metabolic activation, a key step in the carcinogenicity of many nitrosamines. acs.org
Exploration of New Chemical Reactivities and Applications in Synthesis
While N-nitrosamines are often studied for their toxicological properties, they also possess unique reactivity that can be harnessed in organic synthesis. The N-nitroso group can act as a directing group in C-H activation reactions or be transformed into other functional groups. nih.govacs.org
Future research could explore the synthetic utility of this compound. For example, the α-protons to the nitroso group are acidic and can be deprotonated to form α-lithiated nitrosamines. These intermediates can then react with various electrophiles, providing a pathway to α-functionalized derivatives of N-cyanomethylamphetamine, which could then be denitrosated to reveal the modified amine.
The reactivity of the cyanomethyl group, such as hydrolysis to a carboxylic acid or reduction to an amine, in the presence of the N-nitroso functionality would also be a novel area of investigation. The interplay between the different functional groups within the molecule could lead to new and unforeseen chemical transformations.
Q & A
Q. How can analytical methods for detecting N-Nitroso-N-cyanomethylamphetamine in pharmaceutical matrices be developed and validated?
Methodological Answer:
- Step 1: Use hyphenated techniques such as LC-MS/MS or GC-MS with isotope-labeled internal standards to enhance specificity and sensitivity .
- Step 2: Optimize chromatographic conditions (e.g., column type, mobile phase pH) to separate the compound from matrix interferences, referencing pharmacopeial guidelines (USP/EP) for method robustness .
- Step 3: Validate parameters per ICH Q2(R1), including limit of detection (LOD < 0.03 ppm), limit of quantification (LOQ < 0.1 ppm), and recovery rates (80–120%) .
- Challenge: Matrix effects in complex formulations (e.g., excipients) may suppress ionization; mitigate via dilution or solid-phase extraction .
Q. What are the best practices for synthesizing this compound while ensuring its stability during storage?
Methodological Answer:
- Synthesis: Conduct nitrosation reactions under controlled acidic conditions (pH 2–4) using sodium nitrite, with strict temperature monitoring (<5°C) to minimize side reactions .
- Stability Testing: Store samples in amber vials at -20°C under inert gas (argon) to prevent photolytic degradation and oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
- Risk Mitigation: Include ascorbic acid (1–5 mM) as a nitrosation inhibitor during synthesis to block unintended N-nitrosamine formation .
Q. How can contamination risks of this compound during active pharmaceutical ingredient (API) manufacturing be assessed?
Methodological Answer:
- Risk Assessment Framework: Follow EMA and ICH Q9 guidelines to evaluate raw materials (e.g., amine precursors) and process conditions (e.g., nitrosating agents like NOx gases) .
- Supplier Screening: Use questionnaires to audit suppliers for cross-contamination risks (e.g., shared equipment with amine/nitrosamine production) .
- In-Process Controls: Implement real-time monitoring of nitrite levels in reaction mixtures and water sources to prevent inadvertent nitrosation .
Advanced Research Questions
Q. How can discrepancies in this compound quantification across analytical platforms (e.g., LC-MS vs. GC-MS) be resolved?
Methodological Answer:
- Step 1: Cross-validate methods using certified reference standards (e.g., N-Nitroso-N-methyl-4-aminobutyric Acid) to calibrate instrument-specific response factors .
- Step 2: Perform matrix-matched calibration curves to account for signal suppression/enhancement in different matrices (e.g., tablets vs. APIs) .
- Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to identify platform-specific biases and refine extraction protocols .
Q. What mechanistic insights exist regarding the formation of this compound under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure nitrosation rates at pH 2–7 and temperatures (10–40°C). Model data using Arrhenius equations to predict activation energies .
- Catalysis/Inhibition: Evaluate the role of thiocyanate ions (catalysts) and ascorbate (inhibitors) in modulating reaction pathways .
- Advanced Characterization: Employ ²H/¹⁵N isotopic labeling and NMR to track nitroso group transfer mechanisms .
Q. How can in vitro models be validated to study the metabolic activation and genotoxicity of this compound?
Methodological Answer:
- Metabolic Profiling: Use human liver microsomes (HLM) or HepG2 cells to identify cytochrome P450-mediated metabolites (e.g., α-hydroxylation products). Confirm findings with LC-HRMS .
- Genotoxicity Assays: Conduct Ames tests (TA100 strain ± S9) and micronucleus assays to assess mutagenic potential. Correlate results with structural alerts (e.g., α,β-unsaturated nitroso groups) .
- Computational Modeling: Apply QSAR tools to predict metabolic pathways and prioritize high-risk derivatives for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
